molecular formula C10H11ClN4OS B7633803 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one

5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one

Cat. No. B7633803
M. Wt: 270.74 g/mol
InChI Key: BQNRLQGCJJUIOR-UHFFFAOYSA-N
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Description

5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one, also known as AG-1295, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the pyridazinone family and is known for its ability to inhibit the activity of platelet-derived growth factor (PDGF) receptor tyrosine kinase.

Mechanism of Action

5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one inhibits the activity of PDGF receptor tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival. The compound has also been shown to inhibit the activity of other receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R).

Advantages and Limitations for Lab Experiments

5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has several advantages for lab experiments, including its high potency and selectivity for PDGF receptor tyrosine kinase. However, the compound also has several limitations, including its poor solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one, including the development of more potent and selective inhibitors of PDGF receptor tyrosine kinase. Additionally, the compound could be further studied for its potential therapeutic applications in other diseases, including pulmonary fibrosis and atherosclerosis. The use of 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one in combination with other therapies could also be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one involves several steps, including the reaction of 5-chloro-2-nitroaniline with ethyl 2-bromoacetate to form 5-chloro-2-nitro-N-(2-oxoethyl)aniline. This intermediate is then subjected to reduction with zinc and ammonium chloride to form 5-chloro-2-amino-N-(2-oxoethyl)aniline. The final step involves the reaction of this intermediate with 2-ethyl-4-methylthiazole-5-carboxaldehyde to form 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one.

Scientific Research Applications

5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. The compound has been shown to inhibit the activity of PDGF receptor tyrosine kinase, which plays a crucial role in the development and progression of these diseases.

properties

IUPAC Name

5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4OS/c1-2-8-14-6(5-17-8)3-12-7-4-13-15-10(16)9(7)11/h4-5H,2-3H2,1H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNRLQGCJJUIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one

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